molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B152740
M. Wt: 228.67 g/mol
InChI Key: JESBRNMJLZZVBD-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds . Another practical synthesis route for related compounds includes a palladium-catalyzed cyanation/reduction sequence, which is useful for introducing specific functional groups . Additionally, the reaction of 7-hydroxy derivatives with nucleophiles has been used to synthesize various 7-substituted pyrrolopyridines .

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine compounds has been characterized using various techniques. For instance, the crystal structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine reveals that the phenyl group forms a dihedral angle with the pyrrole ring, and the structure is stabilized by π-π interactions and intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Pyrrolopyridines undergo a variety of chemical reactions that allow for further functionalization and the synthesis of complex molecules. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of methylene and fused tricyclic derivatives . The chlorination of N-oxides of related compounds has also been used to introduce chloro substituents, which can be further transformed into other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, and other substituents like phenyl groups, can affect the compound's boiling point, melting point, solubility, and stability. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can also impact the compound's properties and its behavior in different environments .

Scientific Research Applications

Application in Cancer Therapy

  • Specific Scientific Field: Cancer Therapy
  • Summary of the Application: The compound “7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures: The compound was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes: Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . This suggests that the compound could be a promising candidate for further optimization and development in cancer therapy .

Application in Diabetes Treatment

  • Specific Scientific Field: Diabetes Treatment
  • Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives, which include “7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine”, have shown potential in reducing blood glucose levels . This suggests that they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application as an Immunomodulator

  • Specific Scientific Field: Immunology
  • Summary of the Application: “7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine” is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against Janus Kinase 3 (JAK3), which plays a crucial role in modulating a number of inflammatory and immune mediators . Therefore, targeting JAK3 represents an attractive strategy for immunomodulation .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound was found to be a potent inhibitor of JAK3, suggesting potential benefits in conditions such as organ transplantation and other immune diseases .

properties

IUPAC Name

7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBRNMJLZZVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430797
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

237435-19-7
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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